molecular formula C13H18N2O B2716109 2-[(4-Methylpiperazino)methyl]benzaldehyde CAS No. 628311-19-3

2-[(4-Methylpiperazino)methyl]benzaldehyde

Cat. No.: B2716109
CAS No.: 628311-19-3
M. Wt: 218.3
InChI Key: LMERFIDNODZXKP-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazino)methyl]benzaldehyde is a chemical compound with the molecular formula C12H16N2O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a benzaldehyde group attached to a 4-methylpiperazine moiety, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazino)methyl]benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylpiperazino)methyl]benzaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the development of therapeutic agents and diagnostic tools.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazino)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)benzaldehyde
  • 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
  • 2-Amino-5-chlorobenzamide
  • 3-(4-Chlorophenyl)butanoic acid
  • 2-(Trifluoromethyl)aniline
  • 3-Aminoisoxazole
  • 2,4,5-Trifluorobenzonitrile

Uniqueness

2-[(4-Methylpiperazino)methyl]benzaldehyde is unique due to its specific structure, which combines a benzaldehyde group with a 4-methylpiperazine moiety. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic compounds .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-4-2-3-5-13(12)11-16/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMERFIDNODZXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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